1-Methyl-5-(methylthio)-1H-pyrazol-3-amine
Overview
Description
1-Methyl-5-(methylthio)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C5H9N3S and its molecular weight is 143.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Methylation of Pyrazole Derivatives : 5-Amino-3-methylthio-1H-pyrazoles, like 1-Methyl-5-(methylthio)-1H-pyrazol-3-amine, are key building blocks for synthesizing various pyrazole derivatives. A study demonstrated that methylation occurs at two endocyclic nitrogens when substituted 5-amino-3-methylthio-1H-pyrazole is treated with CH3I. The ratio of isomers in products varies depending on the 4-position substituent in the pyrazole ring, as analyzed through X-ray diffraction and ab initio calculation (Ren et al., 2010).
Synthesis of Functionalized Compounds
- Synthesis of Pyrazolo[3,4-b]pyridines : N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines, a class of novel compounds, were synthesized using a domino reaction involving N-methyl-1-(methylthio)-2-nitroprop-1-en-1-amine, aromatic aldehydes, and 3-methyl-1-aryl-1H-pyrazol-5-amines. This process involves the formation of two C–C and one C–N bonds, resulting in the creation of a six-membered ring in a one-pot operation (Gunasekaran et al., 2014).
Chemical Reactions and Structural Analysis
- Reaction with Appel Salt : A study on the reaction of Appel salt with 1H-pyrazol-5-amines revealed the formation of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles, among other products. The product ratio can be modified by adjusting the pH of the reaction medium. Single crystal X-ray crystallography was used to support the structure of the synthesized compounds (Koyioni et al., 2014).
Synthesis and Antimicrobial Properties
- Creation of Dihydro-1,3,4-Thiadiazole and Pyrazole Derivatives : New series of 3-acetyl-2-aryl-5-methylthio-2,3-dihydro-1,3,4-thiadiazoles and 5-amino-3-(methylthio)-1-substituted-1H-pyrazole-4-carbonitrile derivatives were synthesized. These compounds showed potential antimicrobial properties, as revealed through various screening and molecular docking studies (Moustafa et al., 2020).
Mechanism of Action
Mode of Action
It’s possible that this compound interacts with its targets through covalent bonding, hydrogen bonding, or other types of molecular interactions . The resulting changes could involve alterations in the conformation or activity of the target molecules, leading to downstream effects on cellular processes .
Biochemical Pathways
Given the compound’s structure, it might be involved in pathways related to pyrazole metabolism or sulfur-containing compound metabolism . The downstream effects of these pathway alterations could include changes in cellular signaling, gene expression, or other biological processes .
Pharmacokinetics
Based on its molecular structure, it’s likely that this compound is absorbed in the gastrointestinal tract after oral administration . Its distribution in the body, metabolism, and excretion would depend on various factors such as its lipophilicity, molecular size, and interactions with transport proteins .
Result of Action
Depending on its targets and mode of action, this compound could potentially influence a variety of cellular processes, such as signal transduction, gene expression, or cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-5-(methylthio)-1H-pyrazol-3-amine. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with target molecules . Additionally, the compound’s efficacy could be influenced by factors such as the individual’s genetic makeup, health status, and the presence of other drugs .
Properties
IUPAC Name |
1-methyl-5-methylsulfanylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-8-5(9-2)3-4(6)7-8/h3H,1-2H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMYMNBTCYZELV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.